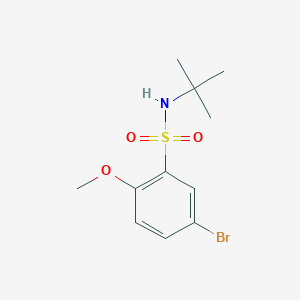

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide" is a brominated benzenesulfonamide derivative with potential applications in various fields of chemistry and medicine. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related bromobenzenesulfonamide derivatives and their potential uses in drug delivery, probe development for Alzheimer's disease, and as enzyme inhibitors .

Synthesis Analysis

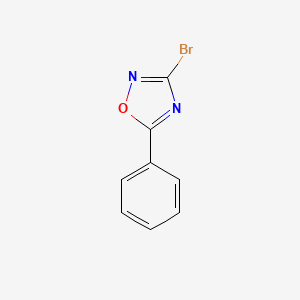

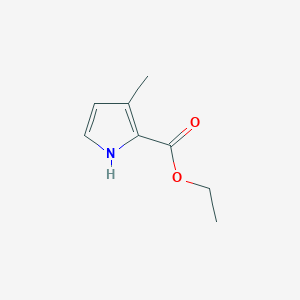

The synthesis of related bromobenzenesulfonamide compounds involves various chemical reactions, including N-alkylation, aminohydroxylation, and aminohalogenation. For instance, N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which is a precursor for pyrrolobenzothiadiazepine synthesis . Another example is the unexpected synthesis of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide through an aminohalogenation reaction . These methods could potentially be adapted for the synthesis of "5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide".

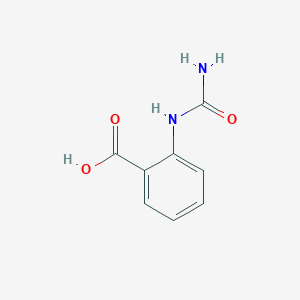

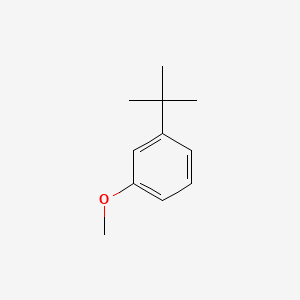

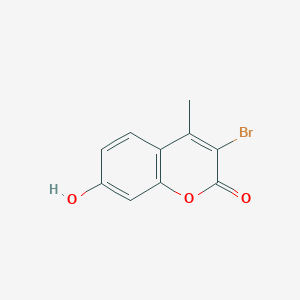

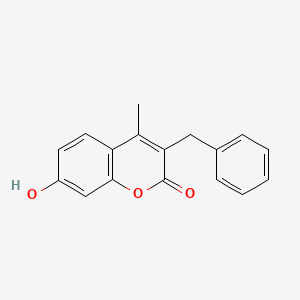

Molecular Structure Analysis

The molecular structure of bromobenzenesulfonamide derivatives is characterized by the presence of a bromine atom and a sulfonamide group attached to a benzene ring. The structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, a related compound, shows bismuth atoms with a trigonal bipyramidal coordination to benzenesulfonate substituents . Single-crystal X-ray diffraction is often used to determine the precise molecular geometry of such compounds .

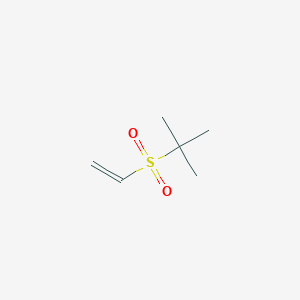

Chemical Reactions Analysis

Bromobenzenesulfonamide derivatives participate in various chemical reactions. The addition of N, N-dibromobenzenesulfonamide (DBBS) to olefins, for example, proceeds by Markownikoff's rule, indicating the regioselectivity of these reactions . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups on the benzene ring, which can affect the orientation of addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of a bromine atom can increase the molecular weight and density of the compound . The sulfonamide group can contribute to the solubility of the compound in polar solvents and may also play a role in its biological activity, as seen in enzyme inhibition studies . NMR spectroscopy and molecular modeling are useful techniques for investigating the inclusion of these compounds into cyclodextrins, which is relevant for drug delivery applications .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide derivatives have been utilized in the development of new photosensitizers for photodynamic therapy (PDT). For instance, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc(II) phthalocyanine substituted with this compound, demonstrating its potential as a Type II photosensitizer for cancer treatment in PDT due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Properties

In chemical synthesis, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and related compounds have been involved in the preparation of various organic compounds. For example, Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) reported the preparation of sterically protected diphosphene and fluorenylidenephosphine bearing a similar bulky bromobenzene group (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Sensor Development

The compound has been used in developing sensors for detecting heavy metals. A study by Sheikh et al. (2016) synthesized bis-sulfonamides, including a variant of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, for application as heavy metal sensors. The study highlighted its utility in environmental and health-care fields for detecting toxic pollutants like cobalt ions (Sheikh et al., 2016).

Molecular Structure and Reactivity Studies

Research has also focused on the molecular structure and reactivity of compounds containing 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide or related groups. A study by Winstein, Allred, Heck, and Glick (1958) explored the solvolytic nucleophilic substitution reactions of ω-methoxy-1-alkyl bromobenzene-sulfonates, which are structurally related to this compound (Winstein, Allred, Heck, & Glick, 1958).

Eigenschaften

IUPAC Name |

5-bromo-N-tert-butyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWVDNYCPYPZEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429156 |

Source

|

| Record name | 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871269-15-7 |

Source

|

| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)